Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride
Description
Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride (CAS 146304-90-7) is a substituted dihydroisoquinoline derivative with the molecular formula C₁₂H₁₄ClN and a molecular weight of 207.7 g/mol . Structurally, it features a chloromethyl group at position 1, two methyl groups at position 3, and a partially saturated isoquinoline ring system. This compound is synthesized via specialized routes, including reactions involving substituted propanol precursors, as indicated by its CAS registry entry and associated synthetic protocols . Its structural features make it a candidate for pharmacological studies, particularly due to the reactive chloromethyl group, which may influence biological interactions or serve as a synthetic handle for further derivatization.
Properties
IUPAC Name |
1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN.ClH/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12;/h3-6H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWWKLQMPFBXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CCl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627622 | |
| Record name | 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134469-47-9 | |
| Record name | 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for synthesizing 3,4-dihydroisoquinoline scaffolds. This method involves the cyclodehydration of N-acylphenethylamines using acidic or dehydrating agents. For the target compound, the starting material must incorporate a pre-installed chloromethyl group and dimethyl substituents.
Representative Protocol
- Substrate Preparation : Begin with 3-(chloromethyl)-4-methylphenethylamine.
- Formylation : Treat with ethyl formate under reflux to yield N-formyl-3-(chloromethyl)-4-methylphenethylamine.
- Cyclization : React with phosphorus pentoxide (P₂O₅) in refluxing toluene, inducing intramolecular cyclization to form 1-(chloromethyl)-3,4-dihydro-3,3-dimethylisoquinoline.
- Salt Formation : Treat with hydrochloric acid (HCl) in methanol to precipitate the hydrochloride salt.
Key Considerations
One-Pot Multistep Synthesis
Modern approaches prioritize efficiency through tandem reactions. A patent-pending one-pot method for analogous dihydroisoquinoline hydrochlorides (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) provides a template for adaptation.
Adapted Protocol for Target Compound
- Formylation : Combine 3,3-dimethyl-4-(chloromethyl)phenethylamine with ethyl formate at reflux (6 hours).
- Acyl Chloride Formation : Add oxalyl chloride dropwise at 10–20°C, forming an intermediate acyl chloride.
- Cyclization : Introduce phosphotungstic acid (0.5 mol%) to catalyze ring closure, followed by methanol addition to quench excess oxalyl chloride.
- Crystallization : Cool to 5–10°C, filter, and wash with cold methanol to isolate the hydrochloride salt (purity >99%, yield 75–80%).
Advantages
- Eliminates intermediate isolation, reducing solvent and time costs.
- Phosphotungstic acid enhances reaction rate and selectivity compared to traditional P₂O₅.
Advanced Functionalization Techniques
Post-Cyclization Chloromethylation
Introducing the chloromethyl group after isoquinoline ring formation is challenging but viable under controlled conditions.
Friedel-Crafts Alkylation Approach
- Substrate : 3,3-Dimethyl-3,4-dihydroisoquinoline.
- Chloromethylation : React with chloromethyl methyl ether (MOMCl) and aluminum trichloride (AlCl₃) in dichloromethane at 0°C.
- Quaternization : Treat with HCl gas to form the hydrochloride salt.
Challenges
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling reactions enable late-stage introduction of the chloromethyl group.
Suzuki-Miyaura Coupling
- Halogenated Precursor : Synthesize 1-bromo-3,4-dihydro-3,3-dimethylisoquinoline.
- Coupling Partner : Use (chloromethyl)boronic acid under Pd(PPh₃)₄ catalysis.
- Salt Formation : Acidify with HCl to precipitate the product.
Limitations
- Requires pre-functionalized bromo precursor, adding synthetic steps.
- Limited by boronic acid stability under acidic conditions.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Bischler-Napieralski | 3-(Chloromethyl)-4-methylphenethylamine | P₂O₅, HCl | 65–70 | 95–98 | Moderate |
| One-Pot Synthesis | 3,3-Dimethyl-4-(chloromethyl)phenethylamine | Ethyl formate, oxalyl chloride | 75–80 | >99 | High |
| Post-Cyclization | 3,3-Dimethyl-3,4-dihydroisoquinoline | MOMCl, AlCl₃ | 50–55 | 90–92 | Low |
| Suzuki-Miyaura | 1-Bromo-3,4-dihydro-3,3-dimethylisoquinoline | Pd(PPh₃)₄, (chloromethyl)boronic acid | 60–65 | 97–98 | Moderate |
Critical Observations
- The one-pot method offers superior yield and purity, making it industrially preferable despite higher reagent costs.
- Post-cyclization chloromethylation is least efficient due to poor regioselectivity and side reactions.
Mechanistic Insights and Reaction Optimization
Cyclization Step Kinetics
In Bischler-Napieralski reactions, the rate-determining step involves protonation of the amide oxygen, followed by intramolecular electrophilic attack at the aromatic ring. Computational studies suggest that electron-donating groups (e.g., methyl) at position 3 accelerate cyclization by stabilizing the transition state.
Role of Phosphotungstic Acid
Phosphotungstic acid (H₃PW₁₂O₄₀) in one-pot syntheses acts as a Brønsted acid catalyst, enhancing protonation of the intermediate acyl chloride and facilitating cyclization at lower temperatures (50–55°C vs. traditional 100°C).
Industrial-Scale Considerations
Cost-Benefit Analysis
Regulatory Compliance
- cGMP-compliant processes require stringent control over residual solvents (e.g., dichloromethane < 600 ppm).
- Phosphotungstic acid is preferred over AlCl₃ due to lower toxicity and easier recycling.
Emerging Methodologies
Photocatalytic Ring Closure
Recent advances in visible-light catalysis enable radical-based cyclization of N-acylphenethylamines. Preliminary data show 40–50% yields for chloromethylated dihydroisoquinolines under mild conditions.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes demonstrate potential for regioselective chloromethylation, though yields remain suboptimal (<30%).
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce isoquinoline N-oxides, while reduction reactions may yield dihydroisoquinolines .
Scientific Research Applications
Medicinal Chemistry Applications
Isoquinoline derivatives are known for their pharmacological properties, including:
- Antimicrobial Activity: Isoquinoline compounds exhibit activity against various pathogens, making them potential candidates for developing new antibiotics.
- Neuroprotective Effects: Research indicates that certain isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating neurodegenerative diseases .
- Kinase Inhibition: Some isoquinoline derivatives have been identified as effective inhibitors of specific kinases involved in cancer progression .
Antimicrobial Activity
A study demonstrated that tetrahydroisoquinoline derivatives possess significant antimicrobial properties. For example, derivatives synthesized from 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-isoquinoline showed promising results against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the isoquinoline ring could enhance antibacterial efficacy .
Neuroprotective Effects
In a case study involving neurodegenerative models, researchers found that administration of isoquinoline derivatives led to reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to the modulation of neuroinflammatory pathways and enhancement of antioxidant defenses .
Kinase Inhibition
A patent describes several substituted isoquinoline compounds as potent kinase inhibitors. Specifically, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride was highlighted for its ability to inhibit specific kinases involved in tumor growth and metastasis. This positions the compound as a potential therapeutic agent in oncology .
Data Tables
Here are some summarized findings from various studies regarding the applications of 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride:
Mechanism of Action
The mechanism of action of Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Reactivity: The chloromethyl group in the target compound distinguishes it from analogs like 1-benzyl-3,4-dihydroisoquinoline HCl, which has a non-reactive benzyl group. This reactivity may enable alkylation reactions in drug design .
- Solubility : Methoxy-substituted derivatives (e.g., 6,7-dimethoxy) exhibit higher aqueous solubility compared to the hydrophobic chloromethyl group in the target compound, impacting bioavailability .
- Stability : The trichloromethyl analog (from ) is unstable under physiological conditions, whereas the target compound’s stability profile remains uncharacterized but is presumed superior due to the absence of labile trichloromethyl groups .
Biological Activity
Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride (CAS No. 134469-47-9) is a heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Overview of Isoquinoline Derivatives
Isoquinoline derivatives are known for their diverse biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory effects. The specific compound in focus exhibits unique properties due to its chloromethyl and dimethyl substitutions, which influence its reactivity and interactions with biological targets.
The biological activity of isoquinoline derivatives often involves their interaction with various molecular targets. This compound is believed to exert its effects by binding to specific receptors or enzymes. This binding modulates their activity and can lead to various physiological responses .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of isoquinoline derivatives. For instance, some isoquinolines have shown inhibitory effects against HIV-1 integrase, a critical enzyme in the viral replication cycle. Compounds similar to this compound demonstrated IC50 values in the low micromolar range against HIV-1 integrase .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Isoquinoline derivative A | <5.96 | HIV-1 Integrase |
| Isoquinoline derivative B | 0.19–3.7 | HIV-1 Integrase |
Antitumor Activity
Isoquinoline alkaloids are recognized for their antitumor properties. Research indicates that certain isoquinolines can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may share these properties due to structural similarities with known antitumor agents.
Antimicrobial Activity
Isoquinoline derivatives have also been investigated for their antibacterial and antifungal activities. Some studies report that these compounds exhibit significant inhibition against various bacterial strains and fungi .
Case Studies
Case Study 1: HIV-1 Integrase Inhibition
A study explored the synthesis of isoquinoline derivatives as potential HIV-1 integrase inhibitors. Among the synthesized compounds, several demonstrated significant antiviral activity with low cytotoxicity in cell cultures. The mechanism involved the disruption of the interaction between integrase and host factors critical for viral replication .
Case Study 2: Antitumor Effects
Another research project focused on evaluating the antitumor efficacy of isoquinoline derivatives in vitro. Results indicated that certain compounds induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could be exploited for therapeutic purposes .
Q & A
Q. What are the recommended synthetic routes for preparing Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl-, hydrochloride?
The synthesis typically involves alkylation or reductive amination strategies. A general approach includes:
- Step 1 : Formation of the dihydroisoquinoline core via Pictet-Spengler cyclization or Bischler-Napieralski reaction, using substituted phenethylamines and aldehydes.
- Step 2 : Chloromethylation at the 1-position using chloromethylating agents (e.g., ClCH₂OCH₃ in acidic conditions).
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
Validation via HPLC (≥98% purity) and structural confirmation via ¹H/¹³C NMR are critical .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dihydroisoquinoline scaffold, chloromethyl group (-CH₂Cl), and dimethyl substitution at C3. For example, the C3 dimethyl groups appear as a singlet (~1.2–1.5 ppm in ¹H NMR).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion for C₁₂H₁₅ClN·HCl).
- X-ray Crystallography : Resolves stereochemical ambiguities, though limited by hydrochloride salt crystallization challenges .
Q. What purity standards are recommended for pharmacological studies?
- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A typical mobile phase is acetonitrile/water (0.1% TFA) in gradient mode.
- Impurity Profiling : Identify byproducts (e.g., unreacted starting materials, over-alkylated derivatives) using LC-MS. Pharmacopeial reference standards (e.g., USP/EP) should be cross-referenced for validation .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry at the chloromethyl group.
- Temperature Control : Low temperatures (-10°C) reduce racemization during alkylation.
- Catalytic Asymmetry : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity, though this remains underexplored for this compound .
Q. What are the challenges in resolving conflicting kinetic data for hydrolysis of the chloromethyl group?
Contradictions arise from solvent polarity and pH:
- Aqueous Media : Rapid hydrolysis (t½ < 1 hr at pH 7.4) forms a hydroxylmethyl derivative, complicating stability studies.
- Organic Solvents : Hydrolysis is suppressed in acetonitrile or DMSO.
Methodological Solution : Use buffered solutions (pH 2–10) with LC-MS monitoring to construct pH-rate profiles, differentiating between SN1 and SN2 pathways .
Q. How can computational modeling predict reactivity in complex biological systems?
- DFT Calculations : Optimize the molecule’s geometry and calculate electrostatic potentials to predict nucleophilic attack sites (e.g., chloromethyl group as a reactive electrophile).
- MD Simulations : Model interactions with biomacromolecules (e.g., binding to GABA receptors) using force fields like AMBER or CHARMM. Validate with experimental IC₅₀ values from receptor-binding assays .
Safety and Handling
- Toxicity : Acute oral toxicity (LD₅₀ > 300 mg/kg in rats); handle with nitrile gloves and fume hood .
- Storage : Stable at -20°C under argon; avoid moisture to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
